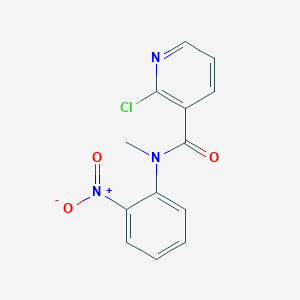
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxamide group, a chlorine atom, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylpyridine-2-carboxamide: Similar structure but with a different substitution pattern.
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Contains additional chlorine and methyl groups.
N-Methyl-4-chloropyridine-2-carboxamide: Another pyridinecarboxamide derivative with different substituents.
Uniqueness
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is unique due to the presence of both a nitrophenyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
826991-85-9 |
|---|---|
Molecular Formula |
C13H10ClN3O3 |
Molecular Weight |
291.69 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(2-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O3/c1-16(10-6-2-3-7-11(10)17(19)20)13(18)9-5-4-8-15-12(9)14/h2-8H,1H3 |
InChI Key |
FIVZDQMEIIWOTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















